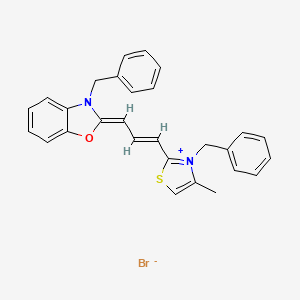
Benzoxazolium, 2-(3-(4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene)-1-propenyl)-3-(phenylmethyl)-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide is a complex organic compound that belongs to the class of benzo[d]oxazolium salts This compound is characterized by its unique structure, which includes a benzo[d]oxazolium core, a thiazolylidene moiety, and benzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]oxazolium core, followed by the introduction of the thiazolylidene moiety and benzyl groups. Commonly used reagents include bromine, benzyl bromide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It has shown potential as a biological probe for studying cellular processes and interactions.
Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases, although further studies are needed to confirm its efficacy and safety.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium chloride
- 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium iodide
Uniqueness
Compared to similar compounds, 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide exhibits unique properties due to the presence of the bromide ion. This can influence its reactivity, solubility, and interaction with biological targets, making it distinct and potentially more suitable for certain applications.
属性
CAS 编号 |
68921-79-9 |
|---|---|
分子式 |
C28H25BrN2OS |
分子量 |
517.5 g/mol |
IUPAC 名称 |
(2Z)-3-benzyl-2-[(E)-3-(3-benzyl-4-methyl-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;bromide |
InChI |
InChI=1S/C28H25N2OS.BrH/c1-22-21-32-28(29(22)19-23-11-4-2-5-12-23)18-10-17-27-30(20-24-13-6-3-7-14-24)25-15-8-9-16-26(25)31-27;/h2-18,21H,19-20H2,1H3;1H/q+1;/p-1 |
InChI 键 |
NLUPFFAEUIUXLD-UHFFFAOYSA-M |
手性 SMILES |
CC1=CSC(=[N+]1CC2=CC=CC=C2)/C=C/C=C\3/N(C4=CC=CC=C4O3)CC5=CC=CC=C5.[Br-] |
规范 SMILES |
CC1=CSC(=[N+]1CC2=CC=CC=C2)C=CC=C3N(C4=CC=CC=C4O3)CC5=CC=CC=C5.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)
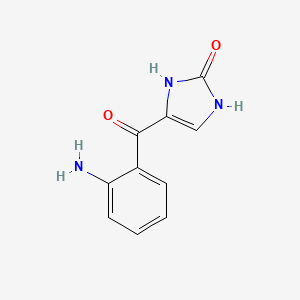
![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)
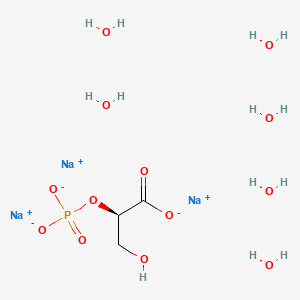
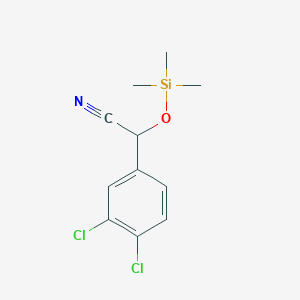
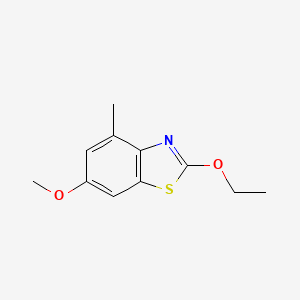
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
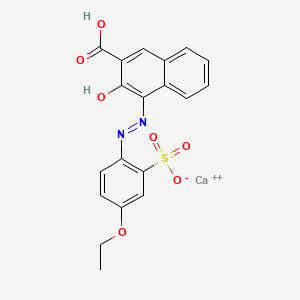
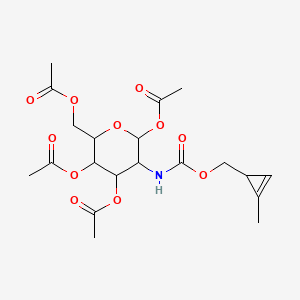
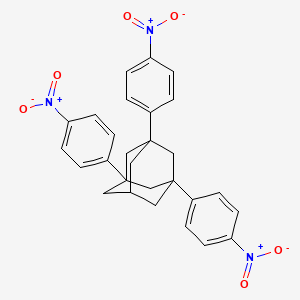
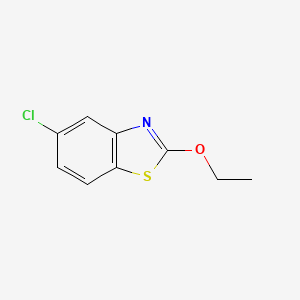
![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
